Bienvenue dans la boutique en ligne BenchChem!

Pentolame

anxiety elevated plus maze ovariectomized rat

Pentolame, systematically named 17β-(5‑hydroxy‑1‑pentylamino)‑1,3,5(10)‑estratrien‑3‑ol, is a synthetic 17β‑aminoestrogen (AE) that combines moderate estrogenic effects with a sustained anticoagulant action. Unlike natural 17β‑estradiol, which exerts pro‑coagulant effects, pentolame prolongs blood clotting time while retaining the ability to activate estrogen receptor α (ERα).

Molecular Formula C23H35NO2
Molecular Weight 357.5 g/mol
CAS No. 150748-24-6
Cat. No. B132283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentolame
CAS150748-24-6
Synonyms17 beta-(5'-hydroxy-1'-pentylamino)-1,3,5(10)-estratrien-3-ol
pentolame
Molecular FormulaC23H35NO2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C23H35NO2/c1-23-12-11-19-18-8-6-17(26)15-16(18)5-7-20(19)21(23)9-10-22(23)24-13-3-2-4-14-25/h6,8,15,19-22,24-26H,2-5,7,9-14H2,1H3/t19-,20-,21+,22+,23+/m1/s1
InChIKeyCYIRNKIFROUCMA-VROINQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentolame (CAS 150748-24-6): A 17β-Aminoestrogen with Dual Anticoagulant–Estrogenic Activity


Pentolame, systematically named 17β-(5‑hydroxy‑1‑pentylamino)‑1,3,5(10)‑estratrien‑3‑ol, is a synthetic 17β‑aminoestrogen (AE) that combines moderate estrogenic effects with a sustained anticoagulant action [1]. Unlike natural 17β‑estradiol, which exerts pro‑coagulant effects, pentolame prolongs blood clotting time while retaining the ability to activate estrogen receptor α (ERα) [2]. First synthesized in 1993 as part of a homologous series that includes prolame, butolame and hexolame, pentolame has been evaluated primarily in rodent models for menopausal hormone therapy, anxiety, depression and coagulation disorders, although it has never been marketed [1][2].

Why Pentolame Cannot Be Replaced by Other 17β‑Aminoestrogens or Estradiol


The 17β‑aminoestrogens constitute a homologous series in which the length of the amino‑alcohol side‑chain at C‑17 is the sole structural variable. This seemingly minor modification produces large, non‑linear shifts in the balance of anticoagulant potency, estrogenic activity, ER‑subtype selectivity and behavioural pharmacology [1][2]. Consequently, pentolame (five‑carbon chain) displays a unique fingerprint—maximal anxiolytic‑like effect, minimal breast‑cancer‑cell proliferation, very weak uterotrophic action and preferential ERα signalling—that is not reproduced by its closest analogs butolame (four carbons) or prolame (three carbons), nor by estradiol itself. Generic substitution within the AE class is therefore impossible without quantitative alteration of the therapeutic and safety profile.

Quantitative Differentiation of Pentolame from Prolame, Butolame and Estradiol


Superior Anxiolytic-Like Efficacy in the Elevated Plus Maze with No Antidepressant Activity

In ovariectomized female rats, chronic s.c. administration of pentolame (70 μg/kg) produced a +295 % increase in time spent in the open arms of the elevated plus maze relative to vehicle (100 %), exceeding the effects of butolame (+237 %), prolame (+201 %) and estradiol (+176 %) [1]. In the same study, pentolame also significantly reduced anxiety-like behaviour in the burying behaviour test, whereas prolame and estradiol produced antidepressant-like actions that were absent with butolame and pentolame. This demonstrates that pentolame is the most efficacious anxiolytic among the 17β‑AEs and that its psychoactive profile is qualitatively distinct from that of prolame.

anxiety elevated plus maze ovariectomized rat 17β-aminoestrogen menopause

Lowest Proliferative Risk in MCF‑7 Breast Cancer Cells

In MCF‑7 human breast cancer cell cultures, pentolame showed the weakest proliferative effect among the 17β‑AEs. The rank order of S‑phase induction was estradiol (E2) > butolame > prolame > pentolame; the relative proliferative effect of the AEs ranged from 18 % to 38 % of the E2 maximum (set at 100 %) [1]. ERα antagonism with MPP blocked proliferation, whereas ERβ antagonism with PHTPP exacerbated it, confirming that the AE proliferative signal is ERα‑mediated and restrained by ERβ. Pentolame’s position at the bottom of the proliferative hierarchy makes it the safest AE candidate for menopausal hormone therapy.

breast cancer MCF-7 proliferation ERα menopausal hormone therapy

Weakest Estrogenic Potency in Lordosis Behaviour and Uterine Weight Assays

Pentolame is the least potent estrogenic among the 17β‑AEs in both behavioural and somatic endpoints. In the lordosis facilitation test, pentolame achieved a maximum lordosis quotient (LQEmax) of only 44, compared with prolame (92), butolame (85), estradiol benzoate (81) and estradiol (43) [1]. Its LQED50 was 1037 ± 28 μg/kg, 2.6‑fold higher than butolame (402 ± 21 μg/kg) and 3.9‑fold higher than prolame (268 ± 19 μg/kg). Concordantly, pentolame’s uterotrophic EC50 was 420 μg/animal [2], approximately 25‑fold weaker than butolame (17.0 ± 1.78 μg/animal) and 100‑fold weaker than prolame (4.14 ± 1.57 μg/animal) [3].

lordosis uterotrophic estrogenic potency LQED50 uterine weight

ERα‑Selective Transactivation with Negligible ERβ Activity

In transient transfection assays using ERα or ERβ expression vectors, all three 17β‑AEs activated ER‑dependent reporter gene expression only at high concentrations, but pentolame was unique in showing little, if any, activation through ERβ [1]. Prolame exhibited the highest overall transcriptional activity, followed by butolame and then pentolame. This ERα‑preferential profile contrasts with the mixed ERα/ERβ agonism of prolame and butolame and with estradiol’s balanced activation of both subtypes.

estrogen receptor ERα ERβ transactivation selectivity

Sustained Anticoagulant Effect with Quantitative Clotting Time Prolongation

Pentolame produces a dose‑dependent increase in blood clotting time in castrated female rats, with an EC50 of 582 μg/animal following 5‑day s.c. administration [1]. This effect contrasts sharply with estradiol, which significantly shortens clotting time (pro‑coagulant). While butolame is a more potent anticoagulant (IC50 5.4 μg/animal in a separate study [2]), pentolame’s anticoagulant action is of longer duration, lasting several days after a single injection [3]. The combination of moderate anticoagulant potency and extended duration, together with low estrogenic drive, yields a safety margin that is distinct from the more potent but shorter‑acting butolame.

anticoagulant clotting time coagulation EC50 rodent

High‑Value Application Scenarios for Pentolame Based on Quantitative Evidence


Menopausal Hormone Therapy with Minimised Breast‑Cancer Risk

Pentolame’s weakest proliferative effect in MCF‑7 cells (18–38 % of estradiol) and its ERα‑preferential signalling profile [1] support its use in preclinical MHT models where the goal is to relieve menopausal symptoms without elevating breast‑cancer risk. Unlike butolame and prolame, pentolame combines anxiolytic efficacy (+295 % open‑arm time) [2] with the lowest uterotrophic drive (uterine EC50 = 420 μg/animal) [3], making it the most appropriate AE candidate for chronic hormone replacement studies.

Anxiety‑Disorder Research in Hypoestrogenic Models

Because pentolame produces the largest anxiolytic‑like effect in the elevated plus maze among the 17β‑AEs and does so without an antidepressant confound [2], it is the preferred probe for dissecting estrogen‑dependent anxiety pathways. Researchers investigating the neurobiology of menopause‑associated anxiety can use pentolame to achieve a clean anxiolytic signal without the mixed psychoactive effects observed with prolame or estradiol.

Anticoagulant Drug Development with Reduced Estrogenic Side Effects

Pentolame’s sustained anticoagulant action (EC50 = 582 μg/animal, multi‑day duration) [3] combined with its very weak lordosis‑inducing and uterotrophic potency (LQED50 = 1037 μg/kg) [4] positions it as a lead‑like molecule for developing estrogen‑sparing anticoagulants. In contrast to butolame, which is ~108‑fold more potent as an anticoagulant but carries stronger estrogenic activity, pentolame offers a wider safety window for chronic administration.

ERα‑Selective Pharmacological Tool Compound

In transient transfection assays, pentolame shows negligible activation of ERβ while retaining ERα transcriptional activity [1]. This functional selectivity makes pentolame a valuable research reagent for experiments that require ERα‑specific agonism without ERβ crosstalk, a feature not shared by prolame, butolame or estradiol. It is especially useful in tissues where ERβ signalling opposes proliferation or modulates immune function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentolame

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.